8-Oxo-DA cep

説明

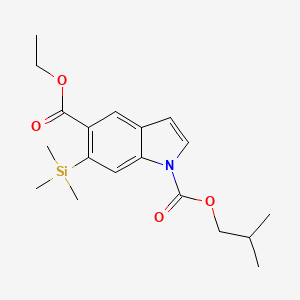

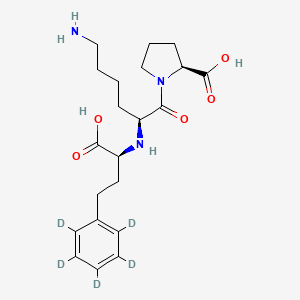

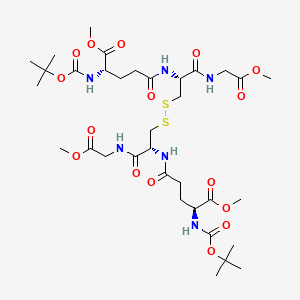

8-Oxo-DA CEP, also known as N6-Benzoyl-3’-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5’-O-(4,4’-dimethoxytrityl)-8-oxo-2’-deoxyadenosine, is a chemical compound with the molecular formula C47H52N7O8P and a molecular weight of 873.93 . It is primarily used in research and development .

Synthesis Analysis

The synthesis of this compound involves standard methods recommended by the manufacturer . No changes are needed from these standard methods for coupling and deprotection .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C47H52N7O8P . It is an oxidized nucleotide and is primarily used in studies of oxidative DNA damage .

Chemical Reactions Analysis

In the cell, this compound lesions are formed by reaction with reactive oxygen species (ROS) generated either via normal oxidative metabolic processes, UV ionizing radiation, or 2-nitropropane . It can potentially mispair with G, but this potential is fairly limited .

Physical And Chemical Properties Analysis

This compound appears as a solid . It is recommended to be stored in a dry, well-ventilated area at -20 °C, and protected from heat and stored away from oxidizing agents .

科学的研究の応用

DNA Miscoding Potential

- Translesional Synthesis and Miscoding Potential : 8-oxo-7,8-dihydrodeoxyadenosine (8-oxo-dA) demonstrates miscoding potential, as established through studies involving DNA polymerases. It is capable of mispairing, leading to mutations under certain conditions, with DNA containing 8-oxo-dA being prone to miscoding (Shibutani, Bodepudi, Johnson, & Grollman, 1993).

Genomic Distribution

- Accumulation in Genome : 8-oxo-dA accumulates at specific sites within the genome, particularly at DNA replication origins within transcribed long genes, suggesting a pattern of oxidative damage or slow repair at these locations (Amente et al., 2018).

Detection and Recognition

- Selective Detection in DNA : The development of adenosine-1,3-diazaphenoxazine derivatives has been instrumental in enabling the selective detection of 8-oxo-dA in DNA. This advancement aids in genomic research by allowing precise identification of this modification (Taniguchi, Kawaguchi, & Sasaki, 2011).

Role in DNA Repair

- Base Excision Repair Mechanism : Studies have shown that 8-oxo-dA is involved in the base excision repair (BER) process, indicating its significance in maintaining genome integrity. The research elucidates the mechanism of repair, highlighting the role of various enzymes in processing 8-oxo-dA (Hashimoto et al., 2004).

Enzymatic Activity

- 8-Oxo-dGTPase Activity : The enzymatic activity that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA, has been a key focus of research. This enzymatic process is crucial for protecting genetic information from the effects of oxygen radicals (Sakumi et al., 1993).

Disease Connection

- Role in Age-related Macular Degeneration : Research has linked the accumulation of 8-oxo-dA in retinal DNA to age-related macular degeneration (AMD), suggesting its potential as a biomarker for oxidative damage-related diseases (Ma et al., 2016).

Biomarker for Oxidative Stress

- Detection in Marine Organisms : The detection of 8-oxo-dA as a biomarker for oxidative stress induced by pollutants has been successfully applied in marine organisms, indicating its utility in environmental studies (Machella et al., 2004).

作用機序

将来の方向性

8-Oxo-DA CEP is primarily used in studies of oxidative DNA damage and associated repair mechanisms . It allows investigation of the structure and activity of oligonucleotides containing an 8-oxo mutation which is formed naturally when DNA is subjected to oxidative conditions or ionizing radiation . Future research may focus on the epigenetic and epitranscriptional roles of 8-oxoguanine .

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKIUORDYSZMN-OBSXPSPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)